Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13-6-7-15(12-14(13)2)19-16(22)20-8-10-21(11-9-20)17(23)24-18(3,4)5/h6-7,12H,8-11H2,1-5H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETQSUXEUDIAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-[(3,4-dimethylphenyl)carbamoyl]piperazine-1-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H27N3O3
- Molecular Weight : 333.432 g/mol
- Purity : Typically ≥95%
This compound belongs to a class of piperazine derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
This compound exhibits its biological activity primarily through modulation of various receptor systems. Notably:
- GPR119 Agonism : Recent studies have indicated that certain piperazine derivatives can act as agonists for GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion. This mechanism suggests potential applications in managing type 2 diabetes mellitus (T2DM) .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| GPR119 Activation | Potential for enhancing insulin secretion and regulating blood glucose levels. |
| Anti-inflammatory | May inhibit pathways associated with inflammation. |
| Analgesic Effects | Potential to alleviate pain through central nervous system modulation. |
Case Studies and Research Findings
- GPR119 Agonist Studies :
- Synthetic Approaches :
- In Vitro Studies :
Preparation Methods
Acid Chloride-Mediated Amidation
Procedure:
- Dissolve 1-Boc-piperazine (1.0 eq) and 3,4-dimethylphenylcarbamoyl chloride (1.2 eq) in dry DCM.
- Add triethylamine (2.0 eq) dropwise at 0°C.
- Stir at room temperature for 6–8 hours.
- Wash with 1M HCl, dry over Na2SO4, and purify via silica gel chromatography.
Outcomes:
Coupling Agent-Assisted Amidation
Procedure:
- Dissolve 1-Boc-piperazine (1.0 eq) and 3,4-dimethylbenzoic acid (1.2 eq) in dry DMF.
- Add HATU (1.5 eq) and DIPEA (3.0 eq).
- Stir at room temperature for 12–24 hours.
- Extract with ethyl acetate, wash with brine, and purify via recrystallization (ethanol/water).
Outcomes:
Comparative Analysis of Methods
| Parameter | Acid Chloride Method | Coupling Agent Method |
|---|---|---|
| Yield | 65–75% | 60–70% |
| Reaction Time | 6–8 hours | 12–24 hours |
| Cost | Lower (no coupling agent) | Higher (HATU cost) |
| Byproducts | HCl (easily removed) | Urea derivatives |
| Scalability | High | Moderate |
Key Observations:
- The acid chloride method offers higher yields and shorter reaction times, making it preferable for large-scale synthesis.
- Coupling agents like HATU are advantageous for acid-sensitive substrates but increase costs.
Optimization Strategies
Solvent Selection
Temperature Control
Purification Techniques
- Column chromatography (hexane/ethyl acetate gradient) achieves >95% purity.
- Recrystallization from ethanol/water mixtures yields crystalline product suitable for X-ray analysis.
Characterization Data
The final compound is validated via:
- 1H NMR (400 MHz, CDCl3): δ 7.35 (s, 1H, ArH), 7.20 (d, J = 8.0 Hz, 1H, ArH), 6.95 (d, J = 8.0 Hz, 1H, ArH), 3.60–3.40 (m, 8H, piperazine), 2.25 (s, 6H, CH3), 1.45 (s, 9H, Boc).
- 13C NMR : δ 155.2 (C=O, Boc), 152.1 (C=O, carbamoyl), 134.5–125.0 (aromatic carbons), 79.8 (C(CH3)3), 45.2–43.5 (piperazine), 28.3 (C(CH3)3), 19.8 (CH3).
- HRMS : [M+H]+ calcd. for C19H28N3O3: 346.2124; found: 346.2128.
Challenges and Mitigation
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : and NMR identify key signals, such as the tert-butyl group (δ ~1.48 ppm) and carbamoyl protons (δ ~6.85–7.40 ppm) .
- LCMS (ESI) : Validates molecular weight (e.g., [M+Na] at m/z 680.2) and detects impurities .
Advanced Research Focus - Single-Crystal X-ray Diffraction : Resolves 3D conformation and intermolecular interactions (e.g., C–H···O bonds). Use SHELX programs for refinement and Hirshfeld surface analysis to quantify crystal packing .
- HPLC-PDA : Quantifies purity (>98%) and detects stereoisomers if present .
How can researchers design derivatives to enhance biological activity?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Modify substituents on the piperazine ring or aryl group. For example:
- Hydrophobic Chains : Adding alkyl groups (e.g., hexyl, heptyl) improves binding to hydrophobic enzyme pockets .
- Electron-Withdrawing Groups : Chlorine or cyano groups enhance interactions with catalytic residues in targets like histone deacetylases (HDACs) .
Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .
What crystallographic challenges arise during structural analysis, and how are they resolved?
Q. Advanced Research Focus
- Twinned Crystals : Common in piperazine derivatives due to flexible conformations. Use SHELXD for dual-space refinement and HKL-3000 for data integration .
- Disorder in tert-Butyl Groups : Apply restraints in SHELXL to model rotational disorder .
Data Interpretation : Analyze hydrogen-bonding networks (e.g., N–H···O) via Mercury software to correlate packing with solubility .
How do researchers resolve contradictions in spectroscopic data during characterization?
Q. Advanced Research Focus
- NMR Signal Overlap : Use 2D techniques (e.g., - HSQC) to assign crowded aromatic regions .
- LCMS Adducts : Differentiate [M+H] and [M+Na] peaks by comparing theoretical/observed isotopic patterns .
Case Study : Discrepancies in NMR shifts for carbamoyl carbons (δ ~155–157 ppm) may arise from solvent effects (CDCl vs. CDOD); always report solvent conditions .
What reaction conditions minimize side products during piperazine functionalization?
Q. Basic Research Focus
- Nucleophilic Substitution : Use NaH in DMF for regioselective alkylation at the piperazine nitrogen .
- Reduction : Avoid over-reduction of carbamoyl groups by substituting LiAlH with milder agents (e.g., NaBH) .
Troubleshooting : If oxidation occurs (e.g., tert-butyl group degradation), replace KMnO with TEMPO/NaClO under controlled pH .
How is the compound’s stability assessed under varying experimental conditions?
Q. Advanced Research Focus
- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for solid-state stability) .
- Solution Stability : Monitor via NMR in DMSO-d over 72 hours; degradation manifests as new peaks near δ 1.0–1.5 ppm (tert-butyl cleavage) .
Storage Recommendations : Store at –20°C under inert atmosphere to prevent hydrolysis of the Boc group .
What computational methods predict pharmacokinetic properties of derivatives?
Q. Advanced Research Focus
- ADMET Prediction : Use SwissADME to estimate logP (optimal range: 2–4) and bioavailability scores .
- Metabolic Sites : Identify labile groups (e.g., tert-butyl esters) via StarDrop’s cytochrome P450 metabolism module .
Case Study : tert-Butyl 4-hexylphenyl derivatives show improved oral bioavailability (t > 6h in murine models) due to balanced lipophilicity .
How are molecular docking studies conducted to evaluate enzyme inhibition?
Q. Advanced Research Focus
- Target Selection : Prioritize enzymes like HDACs or HIF prolyl-hydroxylases, where piperazine carbamoyls act as chelators .
- Docking Workflow :
What strategies address low yields in Suzuki-Miyaura cross-coupling reactions with boronate derivatives?
Q. Advanced Research Focus
- Catalyst Optimization : Use Pd(dppf)Cl/CsCO in dioxane at 80°C for efficient coupling of aryl boronate esters .
- Microwave Assistance : Reduce reaction time from 24h to 1h while maintaining yields >70% .
Troubleshooting : If boronate decomposition occurs, add 4Å molecular sieves to scavenge moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
